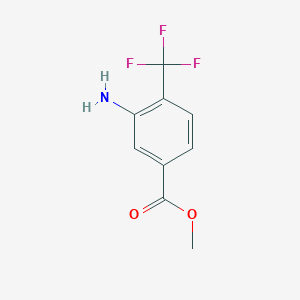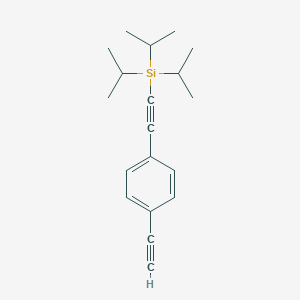
methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate
描述
Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It is known for its diverse applications in medicinal chemistry, agrochemistry, and material science due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts like Amberlyst-70, a resinous and thermally stable catalyst, are often used to enhance the reaction efficiency .
化学反应分析
Types of Reactions
Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions typically yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds .
科学研究应用
Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals
作用机制
The mechanism of action of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in inflammatory and microbial processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
相似化合物的比较
Similar Compounds
- Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-acetate
- Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-butyrate
Uniqueness
Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo a wide range of chemical reactions and its significant biological properties make it a valuable compound in various fields of research .
属性
IUPAC Name |
methyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMGCUMSMUHWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Q1: What is the synthetic route for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as described in the research?
A1: The research paper outlines a one-pot synthesis method for this compound. [] This involves reacting equal amounts of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) under reflux conditions. A mixture of toluene and dichloromethane is used as the solvent, and the reaction proceeds for 2 hours.
Q2: What crystallographic information is available for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?
A2: The compound crystallizes from ethanol solution in the monoclinic space group P21/c. [] Its unit cell dimensions are: a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, and β = 105.838(3)°. The unit cell volume (V) is 1018.5(3) Å3, and the number of molecules per unit cell (Z) is 4.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)



![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

